molecular formula C7H11N3O B15246422 N-Methyl-2-(pyrimidin-5-yloxy)ethanamine

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine

Cat. No.: B15246422
M. Wt: 153.18 g/mol
InChI Key: UUFNMEJFZQAYKQ-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)ethanamine typically involves the reaction of N-methyl-ethanolamine with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the N-methyl-ethanolamine, followed by the addition of the pyrimidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-2-(pyrimidin-5-yloxy)acetaldehyde, while reduction may produce N-Methyl-2-(pyrimidin-5-yloxy)ethanol .

Scientific Research Applications

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly for its antifibrotic and antitumor activities.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyrimidin-5-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby exerting antifibrotic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-methyl-2-pyrimidin-5-yloxyethanamine

InChI

InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3

InChI Key

UUFNMEJFZQAYKQ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CN=CN=C1

Origin of Product

United States

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